3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine
Description
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-chlorobenzoyl group at the N-4 position and a 3,4-dimethoxyphenyl group at the C-6 position of the pyridazine core. Pyridazine-piperazine hybrids are pharmacologically significant, with reported anti-bacterial, anti-viral, and anti-platelet aggregation activities . The 4-chlorobenzoyl and 3,4-dimethoxyphenyl substituents likely enhance lipophilicity and electronic interactions, influencing bioavailability and target binding.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-30-20-9-5-17(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)16-3-6-18(24)7-4-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELNPRRNQIIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to detail its exact mode of action. Based on its structural similarity to other piperazine derivatives, it might interact with its targets by binding to active sites, leading to changes in the target’s function.
Biochemical Pathways
Piperazine derivatives have been known to influence various biochemical pathways, including neurotransmission and signal transduction.
Pharmacokinetics
Based on its predicted physicochemical properties such as boiling point and density, it might have certain bioavailability characteristics
Biological Activity
The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is a synthetic derivative belonging to the class of piperazine-containing compounds. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 364.85 g/mol
Research indicates that compounds with piperazine moieties often exhibit their biological effects through modulation of neurotransmitter receptors and various signaling pathways. The specific mechanisms for this compound include:
- Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, particularly D2 and D3 subtypes, affecting neurochemical signaling pathways.
- Kinase Inhibition : Some studies suggest that piperazine derivatives can inhibit serine-threonine kinases, which are crucial in regulating cellular processes such as growth and metabolism .
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies:
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The IC values for these activities ranged from 10 to 30 µM, indicating moderate potency.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cell cultures and promote cell survival under neurotoxic conditions.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 20 | Apoptosis induction | |
| Neuroprotective | SH-SY5Y (Neuroblastoma) | 25 | Oxidative stress reduction |
Case Studies
Several case studies have explored the therapeutic potential of similar piperazine derivatives:
- Dopamine Agonists in Neurodegeneration : A study highlighted the role of dopamine receptor agonists in protecting dopaminergic neurons from degeneration. The structural similarities suggest that this compound could exhibit similar protective effects against neurodegenerative diseases .
- Cancer Therapeutics : Another investigation focused on the antiproliferative properties of piperazine derivatives in various cancer models. The results indicated that modifications to the piperazine ring could enhance activity against specific tumor types, supporting further exploration of this compound's potential in oncology .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. The specific compound has shown promise in inhibiting tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis induction.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives effectively inhibited the proliferation of cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis via the mitochondrial pathway .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly as a treatment for anxiety and depression disorders. Piperazine derivatives are known to interact with serotonin receptors, which are crucial in mood regulation.
- Case Study : Research conducted on piperazine analogs indicated their efficacy as selective serotonin reuptake inhibitors (SSRIs), leading to improved mood and reduced anxiety symptoms in preclinical models.
Data Table: Summary of Biological Activities
Synthesis of Novel Compounds
The compound serves as a versatile intermediate for synthesizing novel piperazine derivatives with enhanced pharmacological properties. Its functional groups allow for various modifications, leading to compounds with tailored biological activities.
- Research Insight : A synthetic route involving the reaction of 4-chlorobenzoyl chloride with piperazine followed by pyridazine formation has been documented, yielding derivatives with improved efficacy against specific targets .
Toxicological Studies
Understanding the safety profile of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is crucial for its development as a therapeutic agent. Preliminary toxicological studies suggest a favorable safety margin, but further investigations are necessary to establish comprehensive toxicity profiles.
Case Study on Toxicity Assessment
A recent study assessed the acute toxicity of similar piperazine compounds using standard OECD guidelines. Results indicated low toxicity levels at therapeutic doses, supporting their potential use in clinical settings .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with pyrazole (e.g., ) or simple aryl (e.g., ) substitutions. This group may improve π-π stacking interactions in biological targets compared to smaller substituents.
- Electron-Withdrawing vs.
- Molecular Weight : The target compound (MW ~452.9) is heavier than most analogs, which may affect pharmacokinetics (e.g., absorption, half-life).
Preparation Methods
Cyclization of 3-[2-(3,4-Dimethoxyphenyl)hydrazono]-5-phenylfuran-2(3H)-one
A mixture of 3-[2-(3,4-dimethoxyphenyl)hydrazono]-5-phenylfuran-2(3H)-one (0.01 mol) and hydrazine hydrate (5 equiv.) in absolute ethanol is refluxed for 6–8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexanes, 1:1). Post-reaction, the mixture is cooled, and the precipitated 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is filtered and recrystallized from methanol (yield: 78%, m.p. 192–194°C).
Analytical Data :
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IR (ν, cm⁻¹) : 3180 (NH), 1675 (C=O).
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¹H-NMR (δ ppm, DMSO-d₆) : 3.85 (s, 6H, OCH₃), 6.92–7.89 (m, 6H, Ar-H), 8.12 (s, 1H, pyridazine-H).
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MS (m/z) : 299 [M+H]⁺.
Chlorination to 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine
The hydroxyl group at position 3 is replaced with chlorine using phosphorus oxychloride (POCl₃).
Reaction Conditions
A mixture of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (0.01 mol) and POCl₃ (10 mL) is refluxed for 5 hours. Excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice. The precipitate is neutralized with 4% NaOH, filtered, and recrystallized from benzene (yield: 84%, m.p. 185–187°C).
Analytical Data :
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IR (ν, cm⁻¹) : Absence of C=O at 1675 cm⁻¹, confirming chlorination.
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¹H-NMR (δ ppm, CDCl₃) : 3.88 (s, 6H, OCH₃), 7.01–7.95 (m, 6H, Ar-H), 8.24 (s, 1H, pyridazine-H).
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MS (m/z) : 317 [M+H]⁺.
Synthesis of 4-(4-Chlorobenzoyl)piperazine
Piperazine is mono-acylated under controlled conditions to avoid di-substitution.
Stepwise Acylation
Piperazine (0.02 mol) is dissolved in dry dichloromethane (DCM) under N₂. 4-Chlorobenzoyl chloride (0.022 mol) is added dropwise at 0°C, followed by triethylamine (0.024 mol). The mixture is stirred at room temperature for 12 hours, washed with water, and dried over Na₂SO₄. The solvent is evaporated to yield 4-(4-chlorobenzoyl)piperazine as a white solid (yield: 68%, m.p. 132–134°C).
Analytical Data :
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IR (ν, cm⁻¹) : 1645 (C=O).
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¹H-NMR (δ ppm, CDCl₃) : 3.45–3.62 (m, 8H, piperazine-H), 7.42 (d, J=8.5 Hz, 2H, Ar-H), 7.69 (d, J=8.5 Hz, 2H, Ar-H).
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MS (m/z) : 255 [M+H]⁺.
Coupling of 3-Chloropyridazine and 4-(4-Chlorobenzoyl)piperazine
The final step involves NAS at the pyridazine C3 position.
Optimized Coupling Protocol
A mixture of 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (0.005 mol), 4-(4-chlorobenzoyl)piperazine (0.006 mol), and Cs₂CO₃ (0.015 mol) in dry DMF is heated at 90°C for 24 hours under N₂. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. After column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is obtained as a pale-yellow solid (yield: 62%, m.p. 158–160°C).
Analytical Data :
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IR (ν, cm⁻¹) : 1638 (C=O).
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¹H-NMR (δ ppm, DMSO-d₆) : 3.31–3.78 (m, 8H, piperazine-H), 3.86 (s, 6H, OCH₃), 6.95–7.88 (m, 7H, Ar-H), 8.21 (s, 1H, pyridazine-H).
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MS (m/z) : 509 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| 1 | Cyclization | 78 | 98 | High regioselectivity |
| 2 | POCl₃ chlorination | 84 | 97 | Efficient leaving group installation |
| 3 | Piperazine acylation | 68 | 96 | Minimal di-acylation |
| 4 | NAS coupling | 62 | 95 | Compatible with electron-deficient cores |
Challenges and Optimization Strategies
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Chlorination Efficiency : Prolonged reflux (>6 hours) with POCl₃ improves conversion but risks decomposition. Microwave-assisted synthesis reduces time to 1 hour.
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Piperazine Di-acylation : Stoichiometric control (1:1.1 piperazine:acyl chloride) and low-temperature addition minimize byproducts.
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Coupling Solvent : DMF outperforms acetonitrile or THF due to better solubility of intermediates.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can reaction conditions be systematically evaluated?
- Answer: Synthesis optimization involves controlling reaction temperature (e.g., 60–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and stoichiometric ratios (e.g., 1:1.2 for amine-to-pyridazine intermediates). Systematic evaluation can employ Design of Experiments (DoE) methodologies, where variables like temperature, solvent polarity, and reaction time are tested in factorial designs. Analytical tools such as TLC and HPLC monitor reaction progress, while NMR and mass spectrometry confirm structural integrity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer: High-resolution NMR spectroscopy (¹H/¹³C) is critical for verifying substituent positions, such as the 4-chlorobenzoyl and 3,4-dimethoxyphenyl groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity assessment requires HPLC with UV detection (λ = 254 nm) or UPLC-MS. For intermediates, TLC with silica gel plates (ethyl acetate/hexane eluents) provides rapid monitoring .
Q. How can researchers design initial biological activity screens for this compound?
- Answer: Prioritize assays based on structural analogs (e.g., pyridazine derivatives with anti-inflammatory or antiviral activity). Use in vitro enzyme inhibition assays (e.g., COX-2 or viral proteases) at concentrations ranging from 1 nM to 10 µM. Cell viability assays (MTT or resazurin) assess cytotoxicity. Radioligand binding studies (e.g., serotonin or dopamine receptors) evaluate receptor affinity due to the piperazine moiety .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and binding mechanisms?
- Answer: Molecular docking (AutoDock Vina, Schrödinger) identifies potential targets by simulating interactions with proteins like G-protein-coupled receptors (GPCRs) or kinases. Pharmacophore modeling (MOE, Discovery Studio) highlights key binding features (e.g., hydrogen-bond acceptors in the pyridazine core). Molecular dynamics simulations (AMBER, GROMACS) refine binding stability. Free energy perturbation (FEP) quantifies binding affinity changes for structural analogs .
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?
- Answer: Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzoyl with 4-fluorobenzoyl or altering methoxy groups on the phenyl ring). Test these analogs in parallel biological assays (e.g., IC₅₀ comparisons). Use multivariate statistical analysis (PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Crystallography (if feasible) resolves binding conformations .
Q. What methodologies resolve contradictions in experimental data, such as divergent biological activity across assays?
- Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Investigate off-target effects via kinome-wide profiling or transcriptomic analysis. Re-examine compound purity (HPLC-MS) and stability (e.g., light/heat degradation studies). Apply meta-analysis frameworks to reconcile discrepancies, considering assay conditions (e.g., cell type, incubation time) .
Q. How can reaction mechanisms for key synthetic steps (e.g., piperazine coupling) be elucidated?
- Answer: Isotopic labeling (e.g., ¹⁵N in piperazine) tracks bond formation via NMR. Computational transition state analysis (Gaussian, ORCA) identifies intermediates in coupling reactions. In situ IR spectroscopy monitors reactive species (e.g., acyl chlorides). Kinetic studies under varied conditions (solvent, catalysts) reveal rate-determining steps .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Answer: Modify physicochemical properties via salt formation (e.g., hydrochloride salts of the piperazine group) or prodrug approaches (esterification of methoxy groups). Use nanoformulations (liposomes, cyclodextrins) to enhance aqueous solubility. Assess logD (octanol-water distribution) and permeability (Caco-2 assays) to guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
